D-Arabino-hexos-2-ulose
Overview
Description
Synthesis Analysis
The synthesis of solid D-arabino-hexos-2-ulose from D-glucose involves the enzymatic action of pyranose-2-oxidase, extracted from the mycelia of Polyporus obtusus. This process is described as simple and convenient, yielding a product free from residual D-glucose. The enzymatic conversion followed by lyophilization of the reaction solution provides solid D-glucosone (Liu et al., 1983).
Molecular Structure Analysis
X-ray crystallographic analysis has been used to determine the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, a derivative of D-arabino-hexos-2-ulose. This study revealed the stereochemistry and molecular stacking in the crystal lattice, providing insights into the compound's molecular configuration (Liu, H., Zhang, F., & Zhang, J., 2001).
Chemical Reactions and Properties
D-Arabino-hexos-2-ulose undergoes various chemical reactions, including double reductive amination, leading to the synthesis of novel compounds such as 1-deoxy-D-galactostatin derivatives. These reactions are diastereospecific and yield compounds with significant biochemical relevance (Barili et al., 1997).
Physical Properties Analysis
The isomeric composition of D-arabino-hexos-2-ulose in aqueous solution has been determined using high-resolution NMR spectroscopy, illustrating the compound's milieu-dependent equilibrium characteristics. Changes in pH or temperature can control the equilibrium between different isomeric forms, which is crucial for understanding the physical properties of D-glucosone (Kaufmann et al., 2013).
Chemical Properties Analysis
The antioxidant capacity of D-arabino-hexos-2-ulose has been studied, highlighting its role as a key intermediate in the Maillard reaction. This compound exhibits a unique radical scavenging behavior, contributing to its potential as an antioxidant. The isomeric transformation to an antioxidant form underlines its chemical versatility and functional significance (Kanzler, C., Haase, P., & Kroh, L., 2014).
Scientific Research Applications
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Application in Food Chemistry
- Field : Food Chemistry
- Summary : D-Arabino-hexos-2-ulose is used in the detection of irradiated food, specifically irradiated sugar solutions and mangoes .
- Methods : The method involves the use of high-performance liquid chromatography for the determination of D-Arabino-hexos-2-ulose in irradiated sugar solutions .
- Results : The results of this method have been applied to irradiated mangoes, but the specific outcomes or quantitative data are not provided in the source .
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Application in Biotechnology
- Field : Applied Biochemistry and Biotechnology
- Summary : D-Arabino-hexos-2-ulose is synthesized from D-glucose using non-growing Escherichia coli whole cells containing recombinant pyranose 2-oxidase (POX) as a catalyst .
- Methods : The method involves the use of inflatable shipping pillows with resealable valves to provide high surface area mixing under oxygen for the synthesis .
- Results : Only a single charge of 100% oxygen is required for stoichiometric conversion on a multi-gram scale in 18 hours with resting cells. The conversion was successfully repeated with recycled cells .
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Application in Chemical Kinetics
- Field : Chemical Kinetics
- Summary : The kinetics of the cleavage of D-Arabino-hexos-2-ulose with hydrogen peroxide in alkaline water and in 44% (wt/wt) ethanol-water solutions were studied .
- Methods : The method involves the use of hydrogen peroxide in alkaline water and in 44% (wt/wt) ethanol-water solutions .
- Results : The specific outcomes or quantitative data are not provided in the source .
properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171773 | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arabino-hexos-2-ulose | |
CAS RN |
1854-25-7, 26345-59-5 | |
Record name | D-Glucosone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | arabino-Hexos-2-ulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ketoglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucosone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Arabino-hexos-2-ulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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